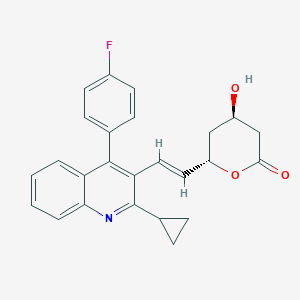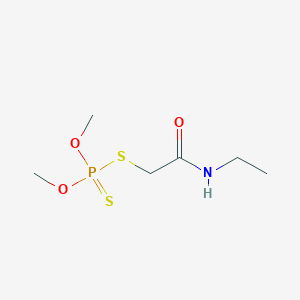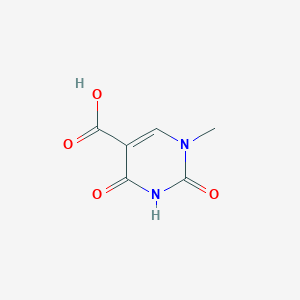
6-methyl-2-(3-methylphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as SK&F 86002 and has been extensively studied for its pharmacological properties.
Mechanism Of Action
The mechanism of action of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of alpha-glucosidase, an enzyme involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Biochemical And Physiological Effects
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Advantages And Limitations For Lab Experiments
The advantages of using 6-methyl-2-(3-methylphenyl)-1H-benzimidazole in lab experiments include its potent pharmacological activity, easy synthesis method, and low toxicity. The compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, the limitations include its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
The future directions for research on 6-methyl-2-(3-methylphenyl)-1H-benzimidazole include exploring its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization. The compound has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Scientific Research Applications
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antibacterial, antifungal, and antiviral activities.
properties
CAS RN |
18818-49-0 |
|---|---|
Product Name |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-10-4-3-5-12(8-10)15-16-13-7-6-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
QGGRWTWPFWNTJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)






![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)



